molecular formula C9H7N3O B8473219 2-Oxo-1,2,3,4-tetrahydro-quinazoline-7-carbonitrile

2-Oxo-1,2,3,4-tetrahydro-quinazoline-7-carbonitrile

Cat. No. B8473219
M. Wt: 173.17 g/mol
InChI Key: NLUSFNWJZYNFSA-UHFFFAOYSA-N
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Patent
US07645776B2

Procedure details

24 mmol of 2-Nitro-4-chloro-benzylamine hydrochloride were dissolved in THF. 2.2 eq of DIPEA were added and the reaction mixture cooled to 0° C. 3.5 eq. of ethyl chloroforamte were added dropwise and the reaction stirred for 15 min. After extraction from ethylacetate/sat. NaHCO3 and evaporation of the organic layer a light brown solid resulted. This was taken up in MeOH/sat. NH4Cl (1:1). 6 g of Zn was added and the suspension stirred at rt for 4 h. The solid was filtered off, the methanol reduced and the product isolated via extraction with ethylacetate. After evaporation a light yellow solid resulted. MS(ISO): 174.2 (MH+)
Quantity
24 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
6 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:12]=[C:11](Cl)[CH:10]=[CH:9][C:6]=1[CH2:7][NH2:8])([O-])=O.CC[N:16]([CH:20](C)C)C(C)C.[NH4+].[Cl-].C1C[O:28][CH2:27]C1>CO.[Zn]>[O:28]=[C:27]1[NH:8][CH2:7][C:6]2[C:5](=[CH:12][C:11]([C:20]#[N:16])=[CH:10][CH:9]=2)[NH:2]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
24 mmol
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=C(CN)C=CC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
6 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
3.5 eq. of ethyl chloroforamte were added dropwise
EXTRACTION
Type
EXTRACTION
Details
After extraction from ethylacetate/
CUSTOM
Type
CUSTOM
Details
NaHCO3 and evaporation of the organic layer a light brown solid
CUSTOM
Type
CUSTOM
Details
resulted
STIRRING
Type
STIRRING
Details
the suspension stirred at rt for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
the product isolated via extraction with ethylacetate
CUSTOM
Type
CUSTOM
Details
After evaporation a light yellow solid
CUSTOM
Type
CUSTOM
Details
resulted

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O=C1NC2=CC(=CC=C2CN1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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